6-Formyl-4-nitropyridine-2-carbonitrile
Description
6-Formyl-4-nitropyridine-2-carbonitrile is a heterocyclic aromatic compound featuring a pyridine backbone substituted with formyl (-CHO), nitro (-NO₂), and cyano (-CN) groups. Its molecular formula is C₇H₃N₃O₃, with a molar mass of 177.12 g/mol. The compound’s reactivity and applications are governed by the electron-withdrawing nitro and cyano groups, which enhance electrophilic substitution and nucleophilic displacement reactions. The formyl group further enables condensation or addition reactions, making it versatile in synthetic chemistry.
Properties
Molecular Formula |
C7H3N3O3 |
|---|---|
Molecular Weight |
177.12 g/mol |
IUPAC Name |
6-formyl-4-nitropyridine-2-carbonitrile |
InChI |
InChI=1S/C7H3N3O3/c8-3-5-1-7(10(12)13)2-6(4-11)9-5/h1-2,4H |
InChI Key |
XWIGFMBJZZFAJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C=O)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Formyl-4-nitropyridine-2-carbonitrile typically involves the nitration of pyridine derivatives followed by formylation and cyanation reactions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yields and purity. The use of catalysts and advanced purification techniques is common in industrial settings to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
6-Formyl-4-nitropyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed
Oxidation: 6-Carboxy-4-nitropyridine-2-carbonitrile.
Reduction: 6-Formyl-4-aminopyridine-2-carbonitrile.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Formyl-4-nitropyridine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Formyl-4-nitropyridine-2-carbonitrile involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The formyl group can participate in nucleophilic addition reactions, while the nitrile group can be involved in nucleophilic substitution reactions. These interactions can lead to changes in cellular pathways and biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Molecular Features
Substituent Effects and Reactivity
Electron-Withdrawing Groups (EWGs): The nitro (-NO₂) and cyano (-CN) groups in this compound strongly deactivate the pyridine ring, directing electrophilic attacks to specific positions. In contrast, the trifluoromethyl (-CF₃) group in provides similar deactivation but with enhanced lipophilicity, making the compound more suitable for pharmaceutical applications. The amino (-NH₂) group in introduces electron-donating effects, increasing nucleophilic reactivity at the pyrimidine ring.
Functional Group Diversity: The formyl (-CHO) group in the target compound offers unique reactivity for Schiff base formation or redox reactions, which are absent in , and . The sulfanyl (-S-) and phenoxy (-O-) linkages in and improve solubility in nonpolar solvents compared to the purely aromatic substituents in the target compound.
Research Findings and Methodological Insights
For example:
- DFT Analysis: The nitro group’s electron-withdrawing nature could lower the HOMO-LUMO gap, enhancing charge-transfer interactions. This contrasts with the amino-substituted , where the HOMO energy is likely higher due to electron donation.
- Synthetic Pathways: The absence of sulfanyl or phenoxy groups in the target compound simplifies synthesis compared to and , which require multi-step coupling reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
